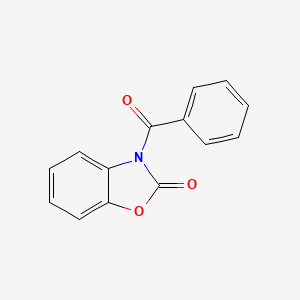

3-BENZOYL-2-BENZOXAZOLINONE

Description

Significance of the Benzoxazolinone Core in Heterocyclic Chemistry

The benzoxazolinone nucleus is a versatile and valuable building block in synthetic organic chemistry. researchgate.netneu.edu.tr Its structure, consisting of a benzene (B151609) ring fused to a five-membered ring containing both oxygen and nitrogen heteroatoms, provides a stable yet reactive template for chemical modification. mdpi.comnih.gov The significance of this core lies in its:

Structural Versatility : The scaffold allows for substitutions at various positions, most notably on the nitrogen atom (position 3) and on the benzene ring (positions 5 and 6). This adaptability enables the creation of large libraries of derivatives with fine-tuned chemical and physical properties. neu.edu.trmdpi.com

Physicochemical Properties : The benzoxazolinone structure possesses a unique balance of hydrophilic and lipophilic characteristics. The carbamate (B1207046) moiety (N-C=O) acts as a hydrogen bond acceptor and donor, contributing to its hydrophilic nature, while the bicyclic system provides lipophilicity, which is crucial for membrane permeability. researchgate.netneu.edu.tr

Bioisosteric Mimicry : The 2(3H)-benzoxazolone template is considered a bioisostere of phenol (B47542) or catechol moieties. This means it can mimic these groups in biological systems, interacting with their targets while often providing greater metabolic stability. researchgate.net

The ability to readily create derivatives makes the benzoxazolinone core a fundamental tool for developing new chemical entities with potential applications across various scientific fields. mdpi.com

Historical Context and Pharmacological Relevance of Benzoxazolinone Derivatives

The history of benzoxazolinones began with their discovery as naturally occurring compounds in certain plants, such as maize, wheat, and rye, where they function as defensive agents against herbivores and pathogens. neu.edu.trscielo.brlookchem.com These natural products, known as benzoxazinoids, degrade into benzoxazolinones like 2-benzoxazolinone (B145934) (BOA). scielo.br Discovered as phytoalexins in 1940, their broad biological potential has been the subject of extensive study ever since. neu.edu.tr

Research into synthetic benzoxazolinone derivatives has unveiled a wide spectrum of pharmacological activities. The scaffold is a key component in compounds investigated for numerous effects, establishing its importance in medicinal chemistry. mdpi.comresearchgate.netinnovareacademics.in

Table 1: Reported Pharmacological Activities of Benzoxazolinone Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Analgesic & Anti-inflammatory | Derivatives have shown the ability to reduce pain and inflammation, with some studies exploring their potential as selective COX-2 inhibitors. | neu.edu.trmdpi.comontosight.airesearchgate.nettandfonline.comresearchgate.netnih.gov |

| Antimicrobial & Antifungal | Various substituted benzoxazolinones have demonstrated inhibitory activity against bacteria and fungi. | mdpi.commdpi.comnih.govontosight.ai |

| Anticancer | The scaffold is present in molecules that have been evaluated for their potential to inhibit cancer cell growth. | researchgate.netmdpi.comsioc-journal.cnontosight.ai |

| Anti-HIV | Certain derivatives have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a potential target for antiretroviral therapy. | researchgate.netmdpi.comnih.gov |

| Anticonvulsant | Some compounds based on this structure have shown activity in models of convulsion. | mdpi.cominnovareacademics.in |

| Herbicidal & Insecticidal | Stemming from their natural role in plants, derivatives have been studied for their potential use as herbicides and insecticides. | scielo.brontosight.aie3s-conferences.orge3s-conferences.org |

| Neuroprotective | The benzoxazolinone template has been explored in the context of neuroprotection and potential treatments for neurodegenerative diseases. | researchgate.netontosight.ai |

The synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones, a class to which 3-benzoyl-2-benzoxazolinone belongs, has been undertaken to screen for these types of biological activities. tandfonline.comnih.gov

Structural Basis for Diverse Biological Activities of Benzoxazolinones

The wide range of biological effects exhibited by benzoxazolinone derivatives is directly linked to their molecular structure. The core scaffold provides a foundation, while specific substitutions dictate the compound's interaction with biological targets. researchgate.netscielo.br

The structural features contributing to this diversity include:

The "Privileged Scaffold" : The inherent stability and specific electronic distribution of the fused ring system allow it to effectively interact with a variety of biological macromolecules. researchgate.net Its planar nature facilitates stacking interactions, for instance, with DNA or aromatic residues in proteins. ontosight.ai

N-3 Position Substitution : The nitrogen atom at position 3 is a common site for modification. Attaching different functional groups here, such as the benzoyl group in this compound, significantly influences the molecule's size, shape, and electronic properties. Studies have shown that introducing groups like alkyls, piperidine-containing moieties, or propanoic acid chains at this position can modulate analgesic and anti-inflammatory activities. researchgate.netneu.edu.tr

Benzene Ring Substitution : Modifications to the benzene ring, typically at the C-5 and C-6 positions, also play a critical role in defining biological activity. The addition of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl) can alter the molecule's interaction with enzyme active sites or receptors. ontosight.ainih.gov Structure-activity relationship (SAR) studies have demonstrated that the type and position of these substituents are crucial for potency and selectivity. For example, one study on anti-inflammatory activity found a specific descending order of activity based on the substituent at the 5 or 6 position: 6-CH3 > 5-CH3 > 5-Cl > H > 6-NO2. nih.gov

The combination of the core scaffold's inherent properties and the functional diversity introduced by various substituents allows for the generation of a vast chemical space, explaining the broad pharmacological relevance of the benzoxazolinone family. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Benzoxazolinone (BOA) |

| 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) |

| 3-Alkylbenzoxazolinones |

| 2-Alkylthiobenzoxazoles |

| 6-acyl-2-benzoxazolinone |

| 6-acyl-2-benzothiazolinone |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid |

| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones |

| 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone |

| 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones |

| [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids |

| 2-methylthiobenzoxazole |

| Benzoxazolyl-2-carbamic acid butyl ester |

| 2-Benzoxazolinone, 3-(3-(dimethylamino)propyl)-5-(trifluoromethyl)-, monopicrate |

| 2-Benzoxazolinone, 6-(2-(4-(o-methoxyphenyl)-1-piperazinyl)propionyl)-3-methyl- |

| 2-Benzoxazolinone, 5-methoxy-3-(2-piperidinoethyl)-, monohydrochloride |

| 2-Benzoxazolinone, 5-chloro-3-methyl- |

| 3-[(3-methylpiperidine-1-yl)methyl]-2-benzoxazolinone |

| Indomethacin (B1671933) |

| Celecoxib |

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

3-benzoyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C14H9NO3/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |

InChI Key |

KPUSLZMWKHIWAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 2 Benzoxazolinone and Its Analogues

General Strategies for Benzoxazolinone Nucleus Formation

The construction of the benzoxazolinone core is a fundamental step in the synthesis of 3-benzoyl-2-benzoxazolinone. Several classical and modern methods are employed for this purpose.

One of the most common methods involves the condensation of o-aminophenol with carbonic acid derivatives such as urea (B33335) or phosgene. mdpi.comgoogle.com The reaction with urea, for instance, is typically carried out by heating the two reagents, often in a high-boiling solvent like o-dichlorobenzene, at temperatures between 150-160°C, leading to the formation of 2-benzoxazolinone (B145934) with the release of ammonia. google.com

Another significant approach is the Hofmann rearrangement of salicylamide (B354443). acs.orgresearchgate.netacs.orgtandfonline.comworktribe.com This reaction can be efficiently carried out using trichloroisocyanuric acid (TCCA) as a chlorinating agent. acs.orgresearchgate.netacs.org In a typical procedure, salicylamide is treated with TCCA in the presence of a base like sodium hydroxide. This method has been adapted for continuous-flow systems, allowing for high conversion (99.5%) and yield (97.6%) in a very short reaction time of 0.5 minutes at room temperature (22°C). tandfonline.com The reaction proceeds via an isocyanate intermediate which then cyclizes to form the benzoxazolinone ring. acs.org

More recently, an iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol (B121084) has been developed. mdpi.com This method utilizes catalysts like FeCl3·6H2O or Fe(acac)3 in the presence of carbon tetrachloride and water at temperatures of 100–120°C. mdpi.com It is proposed that carbon dioxide is generated in situ, which then reacts with o-aminophenol to yield 2-benzoxazolone in high yields over a period of 2–10 hours. mdpi.com

N-Substitution and Acylation Approaches at the C-3 Position of Benzoxazolinones

Once the benzoxazolinone nucleus is formed, the next crucial step is the introduction of substituents at the N-3 position. This is a key strategy for the synthesis of this compound and its various analogues.

Acylation Reactions for this compound Synthesis

The direct N-acylation of 2-benzoxazolinone is a primary route to synthesize 3-acyl derivatives. While direct N-benzoylation to form the title compound is a target, related acylation reactions are well-documented. For instance, N-acylbenzoxazolidinone-derived enol carbonates have been used as substrates in palladium-catalyzed asymmetric alkylation reactions. nih.gov The synthesis of the parent 2(3H)-benzoxazolone can be followed by acylation. The acylation can also occur at the C-6 position of the aromatic ring under certain conditions, a reaction that competes with N-acylation.

A related and important reaction is the Friedel-Crafts acylation, which typically occurs at the C-6 position of the benzoxazolinone ring. For example, the reaction of 2(3H)-benzoxazolone with benzoyl chloride in the presence of an FeCl3-DMF complex at 170°C for 3 hours yields 6-benzoyl-2(3H)-benzoxazolone with a 68% yield. semanticscholar.org This C-acylated product can then potentially undergo N-substitution to afford more complex derivatives.

Mannich Reaction in 3-Position Derivatization

The Mannich reaction is a powerful and widely used method for introducing aminomethyl groups at the N-3 position of the benzoxazolinone ring. neu.edu.trresearchgate.netwikipedia.orgadichemistry.combyjus.comtubitak.gov.trneu.edu.tr This three-component condensation involves an active hydrogen-containing compound (in this case, the N-H of benzoxazolinone), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgadichemistry.combyjus.com

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. adichemistry.combyjus.com The benzoxazolinone anion then acts as a nucleophile, attacking the iminium ion to form the N-substituted Mannich base. neu.edu.tradichemistry.com This method is highly efficient for producing a variety of 3-(aminomethyl)-2-benzoxazolinones. For example, the reaction of 5-methyl-2-benzoxazolinone with various arylpiperazine derivatives and formaldehyde proceeds with yields ranging from 60-85%. tubitak.gov.tr

| Arylpiperazine Derivative | Yield (%) | Reference |

|---|---|---|

| 1-Phenylpiperazine | 75 | tubitak.gov.tr |

| 1-(2-Methoxyphenyl)piperazine | 80 | tubitak.gov.tr |

| 1-(4-Fluorophenyl)piperazine | 82 | tubitak.gov.tr |

| 1-(4-Chlorophenyl)piperazine | 85 | tubitak.gov.tr |

Reaction with Phenacyl Bromides for Substituted Benzoylmethyl Derivatives

A direct and effective method for synthesizing 3-(substituted benzoylmethyl)-2-benzoxazolinones involves the reaction of 2-benzoxazolinone with substituted phenacyl bromides. researchgate.netnih.govresearchgate.netresearchgate.netacgpubs.org This reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a base to deprotonate the nitrogen of the benzoxazolinone, facilitating its nucleophilic attack on the phenacyl bromide. researchgate.netnih.gov This N-alkylation strategy allows for the introduction of a benzoylmethyl moiety at the 3-position, which is structurally related to the target compound this compound.

| Substituent on Phenacyl Bromide (at position 4) | Resulting Compound | Reference |

|---|---|---|

| -H | 3-(Benzoylmethyl)-2-benzoxazolinone | researchgate.netnih.gov |

| -Cl | 3-(4-Chlorobenzoylmethyl)-2-benzoxazolinone | researchgate.netnih.gov |

| -Br | 3-(4-Bromobenzoylmethyl)-2-benzoxazolinone | researchgate.netnih.gov |

| -CH3 | 3-(4-Methylbenzoylmethyl)-2-benzoxazolinone | researchgate.netnih.gov |

Electrophilic Substitution and Alkylation Strategies

The functionalization of the benzoxazolinone ring can be achieved through electrophilic substitution on the benzene (B151609) ring or by alkylation at the nitrogen atom. researchgate.netbeilstein-journals.orgnih.gov The regioselectivity of these reactions is a key consideration.

Electrophilic substitution reactions, such as Friedel-Crafts acylation, nitration, and halogenation, predominantly occur at the C-6 position of the benzoxazolinone ring. semanticscholar.orgclockss.org This is because the amide group in the heterocyclic ring acts as an ortho, para-directing group, and for steric reasons, substitution is favored at the para-position (C-6) to the oxygen atom. ulethbridge.cayoutube.comsaskoer.calibretexts.orglibretexts.org

Alkylation, on the other hand, primarily occurs at the N-3 position due to the acidity of the N-H proton and the high nucleophilicity of the resulting anion. researchgate.netbeilstein-journals.org The choice of reagents and reaction conditions can influence the competition between N-alkylation and C-alkylation. nih.gov

Regioselective Functionalization of the Benzoxazolinone Ring System

The ability to selectively functionalize the benzoxazolinone ring at different positions is critical for creating a diverse library of compounds. The inherent electronic properties of the benzoxazolinone system largely govern this regioselectivity.

As mentioned, the N-3 position is readily functionalized via reactions like acylation, alkylation, and the Mannich reaction due to the acidic nature of the N-H proton. neu.edu.trresearchgate.nettubitak.gov.trresearchgate.net

Conversely, electrophilic attack on the aromatic portion of the molecule is directed to the C-6 position. semanticscholar.orgclockss.org This has been demonstrated in Friedel-Crafts acylation reactions where, for example, acylation with benzoyl chloride in the presence of a Lewis acid like AlCl3 or FeCl3 leads exclusively to the 6-acyl derivative. semanticscholar.orgclockss.org Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental findings, indicating that the 6-regioisomer is the more favorable product in electrophilic acylation. researchgate.net This regioselectivity allows for a stepwise functionalization strategy: C-6 acylation followed by N-3 substitution, or vice versa, to access a wide array of specifically substituted benzoxazolinone derivatives.

Modification at the C-6 Position

The C-6 position of the 2(3H)-benzoxazolone ring is a common site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. A primary method for this modification is the Friedel-Crafts acylation. For instance, 6-acyl-2(3H)-benzoxazolones can be prepared by reacting 2(3H)-benzoxazolone with carboxylic acids, such as difluorobenzoic acids, in the presence of a catalyst like polyphosphoric acid at elevated temperatures (140–160°C). tandfonline.com These 6-acyl derivatives can then serve as intermediates for further modifications. tandfonline.com

Another approach involves starting with a pre-functionalized precursor. The synthesis of N-(benzoxazolinon-6-yl)maleimides begins with the nitration of 2(3H)-benzoxazolone to yield 6-nitro-2(3H)-benzoxazolone. This nitro derivative is subsequently reduced to 6-amino-2(3H)-benzoxazolone. lew.ro The resulting amino group is a versatile handle for further reactions. For example, reacting 6-amino-2(3H)-benzoxazolone with maleic anhydride (B1165640) in dichloromethane (B109758) leads to the corresponding maleamic acid, which can be cyclized to the target N-(benzoxazolinon-6-yl)maleimide. lew.ro

Furthermore, the 6-position can be modified to introduce keto-amino side chains. Researchers have synthesized 3-methyl-6-(2-substituted amino-acetyl/propanoyl)-2-benzoxazolinone derivatives, highlighting the versatility of this position for creating a library of compounds with varied functionalities. researchgate.net

Table 1: Examples of Reagents for C-6 Position Modification

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2(3H)-Benzoxazolone | Difluorobenzoic acid, Polyphosphoric acid | 6-Acyl-2(3H)-benzoxazolone | tandfonline.com |

| 6-Amino-2(3H)-benzoxazolone | Maleic anhydride | N-(Benzoxazolinon-6-yl)maleimide | lew.ro |

Advanced Synthetic Techniques and Yield Optimization

To enhance the efficiency and sustainability of synthesizing this compound and its analogues, chemists have turned to advanced techniques that offer significant advantages over traditional methods. These include microwave-assisted synthesis, one-pot tandem reactions, and novel methods for generating reactive intermediates.

Microwave-Assisted Organic Synthesis (MAOS) in Benzoxazolinone Production

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. chemicaljournals.comwiley-vch.de Unlike conventional heating, which transfers heat via conduction, microwave irradiation produces efficient internal heating through direct coupling with polar molecules in the reaction mixture. mdpi.comnih.gov This dielectric heating can lead to a rapid rise in temperature, dramatically reducing reaction times from hours to minutes, increasing product yields, and often enhancing product purity by minimizing side reactions. chemicaljournals.comwiley-vch.de

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds like benzoxazolinones. For example, condensation reactions to form related heterocyclic rings, such as 6-benzoyl-2(3H)-benzothiazolone, have been shown to be highly selective and produce good yields in a short time under microwave irradiation. researchgate.net The synthesis of various nitrogen- and oxygen-containing heterocycles has been improved with microwave assistance, often resulting in higher yields compared to conventional heating methods. nih.gov The advantages of MAOS, including controlled heating, reduced reaction times, and faster optimization of reaction conditions, make it a highly attractive method for the production of benzoxazolinone derivatives. mdpi.com

Table 2: Comparison of Conventional Heating vs. MAOS for a Representative Heterocyclic Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 10-12 hours | 40% | scispace.com |

| MAOS | 5 minutes | 99% | scispace.com |

| Conventional Heating (Hydrolysis) | ~1 hour | - | chemicaljournals.com |

Tandem and One-Pot Reaction Sequences (e.g., Ugi Condensation/Cyclization)

The Ugi reaction is a multicomponent reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. frontiersin.org A one-pot, base-mediated approach has been developed for synthesizing 2-benzoxazolinone derivatives that utilizes a tandem Ugi condensation followed by an intramolecular haloform cyclization. researchgate.net This process starts with trichloroacetic acid, o-aminophenol, a substituted benzaldehyde, and an alkyl isocyanide to afford the desired 2-benzoxazolinone derivatives in good yields. researchgate.net The strategic selection of starting materials with orthogonal functional groups allows for post-Ugi transformations, enabling the creation of diverse heterocyclic scaffolds from a common intermediate. nih.govnih.gov This tandem approach streamlines the synthesis, making it a powerful tool for generating libraries of complex molecules. researchgate.netorganic-chemistry.org

Tetrakis(dimethylamino)ethylene (TDAE) Strategy for Anion Generation

Tetrakis(dimethylamino)ethylene (TDAE) is a strong, neutral organic electron donor used to generate anionic species under mild conditions. nih.govbeilstein-journals.org It functions as a reducing agent, reacting with halogenated compounds or other suitable precursors through sequential single-electron transfers to produce a reactive anion. nih.govsigmaaldrich.com This strategy has been effectively employed in the synthesis of substituted benzoxazolone derivatives. nih.gov

An original pathway has been developed to produce novel 5-substituted 3-methyl-6-nitro-benzoxazolones using the TDAE strategy. In this method, a benzoxazolinonic anion is generated from a halogenated benzoxazolone precursor in the presence of TDAE. This highly reactive anion then reacts with various electrophiles, such as aromatic carbonyls and α-carbonyl ester derivatives, to form the desired substituted products. nih.gov The TDAE/CF3I system has also been used for the trifluoromethylation of aldehydes and ketones, showcasing its utility in forming new carbon-carbon bonds. organic-chemistry.org The ability of TDAE to generate anions under gentle conditions and its tolerance for various functional groups make it a valuable reagent in modern organic synthesis. nih.govorganic-chemistry.org

Table 3: Products from TDAE-Mediated Synthesis of Benzoxazolone Analogues

| Product Name | Molecular Formula | Reference |

|---|---|---|

| 5-(2-(2-Bromophenyl)-2-hydroxyethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | C₁₆H₁₃BrN₂O₅ | nih.gov |

| 3-Methyl-6-nitro-5-(3-(2-nitrophenyl)oxiran-2-yl)benzo[d]oxazol-2(3H)-one | C₁₆H₁₁N₃O₇ | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Benzoyl 2 Benzoxazolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of 3-benzoyl-2-benzoxazolinone derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental in identifying the number and types of protons in a molecule. In this compound derivatives, the aromatic protons of the benzoxazolone and benzoyl moieties typically appear as multiplets in the downfield region of the spectrum.

For instance, in the ¹H NMR spectrum of 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone, the aromatic protons are observed as a multiplet in the range of δ 6.5–8.0 ppm. tandfonline.com The methyl protons attached to the benzoxazolone ring give a singlet signal at approximately δ 2.2–2.3 ppm, while the methylene (B1212753) protons of the benzoylmethyl group appear as a singlet at δ 5.1 ppm. tandfonline.comtandfonline.com

The chemical shifts can be influenced by substituents on the aromatic rings. For example, in 5-methyl-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone, the aromatic protons resonate between δ 6.6–8.0 ppm. tandfonline.com In reduced derivatives, such as 5-methyl-3-[2-hydroxyl-2-(4-methylphenyl)ethyl]-2(3H)-benzoxazolone, the methylene protons shift to around δ 4.0 ppm and appear as a doublet, while a new methine proton signal emerges as a triplet at approximately δ 5.05–5.1 ppm. tandfonline.comtandfonline.com

¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone | CDCl₃ | 2.2 (3H, s, CH₃), 5.1 (2H, s, N–CH₂–), 6.5–8.0 (8H, m, Arom. H) tandfonline.com |

| 5-methyl-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | CDCl₃ | 2.3 (3H, s, CH₃), 5.1 (2H, s, N–CH₂–), 6.6–8.0 (7H, m, Arom. H) tandfonline.com |

| 5-methyl-3-[2-hydroxyl-2-(4-methylphenyl)ethyl]-2(3H)-benzoxazolone | CDCl₃ | 2.3 (6H, s, CH₃, CH₃-phenyl), 4.0 (2H, d, N–CH₂–), 5.05 (1H, t, CH₂–CH), 6.7–7.5 (7H, m, Arom. H) tandfonline.com |

| 5-methyl-3-[2-hydroxyl-2-(4-chlorophenyl)ethyl]-2(3H)-benzoxazolone | CDCl₃ | 2.3 (3H, s, CH₃), 4.0 (2H, d, N–CH₂–), 5.1 (1H, t, CH₂–CH), 6.7–7.5 (7H, m, Arom. H) tandfonline.comtandfonline.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the benzoxazolinone ring is a key diagnostic signal, typically appearing significantly downfield. For example, in 4-O-β-D-glucopyranosyl-benzoxazolin-2(3H)-one, the carbonyl carbon (C=O) resonates at δ 156.9 ppm. jst.go.jp

In more complex derivatives, such as those with additional benzoyl groups, multiple carbonyl signals are observed. For instance, a di-benzoylated dihydropyrrole derivative of a benzoxazolone precursor showed two carbonyl carbons at δ 194.25 and 193.00 ppm. clockss.org The chemical shifts of the aromatic carbons provide further structural detail and are generally found in the δ 100-150 ppm region. jst.go.jplibretexts.org The specific positions of these signals can be influenced by the substitution pattern on the aromatic rings.

¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound/Moiety | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|

| 4-O-β-D-glucopyranosyl-benzoxazolin-2(3H)-one moiety | Not specified | 156.9 (C=O), 114.3, 123.7, 106.2, 122.5, 142.9, 146.7 (Aromatic C), 102.1, 75.9, 76.2, 71.6, 78.7, 62.5 (Glucosyl C) jst.go.jp |

| 3,5-dimethoxy-4-hydroxy-benzoyl moiety | Not specified | 167.8 (C=O), 121.2, 108.7, 142.6 (Aromatic C), 57.1 (OCH₃) jst.go.jp |

| 1-(trans-5-Benzoyl-2-methyl-1,4-diphenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone | CDCl₃ | 193.95, 192.89 (C=O), 160.06, 143.57, 140.03, 133.95, 133.72, 129.37 (2C), 129.18 (2C), 129.11 (2C), 128.90 (2C), 127.56, 127.32 (2C), 126.56, 126.25 (2C), 114.07 (Aromatic & Alkene C), 77.78, 51.58, 29.16, 15.17 (Aliphatic C) clockss.org |

Two-Dimensional NMR Techniques (e.g., HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the complex structures of this compound derivatives. nih.gov HMBC experiments reveal long-range correlations (typically 2-3 bonds) between protons and carbons, which helps in connecting different molecular fragments.

In the structural elucidation of acanthoside A, an HMBC correlation between the anomeric proton of the glucosyl moiety (H-2' at δ 5.22) and the carbonyl carbon of the benzoyl group (C-7'' at δ 167.8) was key to establishing the ester linkage between the two units. jst.go.jpjst.go.jp Similarly, for acanthoside C, HMBC cross-peaks from the H-6' protons (δ 4.70, 4.48) of the glucosyl group to the benzoyl carbonyl carbon (C-7'' at δ 167.9) confirmed the attachment point. jst.go.jp These correlations provide definitive evidence for the connectivity of the benzoyl moiety to the rest of the molecule, which is often difficult to determine from 1D NMR data alone.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl groups in this compound derivatives. The lactam carbonyl (C=O) of the benzoxazolone ring typically shows a strong absorption band in the region of 1742–1774 cm⁻¹. tandfonline.com The ketone carbonyl of the benzoyl group (CH₂–C=O) gives another characteristic band between 1682–1696 cm⁻¹. tandfonline.comtandfonline.com

In reduced derivatives where the benzoyl ketone is converted to a hydroxyl group, the C=O stretching vibration disappears and a broad O-H stretching band appears, typically in the range of 3030–3070 cm⁻¹. tandfonline.comtandfonline.com For example, the IR spectrum of 5-methyl-3-[2-hydroxyl-2-(4-chlorophenyl)ethyl]-2(3H)-benzoxazolone shows a prominent OH signal at 3463 cm⁻¹ and the lactam C=O at 1742 cm⁻¹. tandfonline.comtandfonline.com

Key IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Vibrational Frequency (ν, cm⁻¹) |

|---|---|---|

| 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone | Lactam C=O | 1774 tandfonline.comtandfonline.com |

| Ketone C=O | 1689 tandfonline.comtandfonline.com | |

| 5-methyl-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | Lactam C=O | 1759 tandfonline.com |

| Ketone C=O | 1696 tandfonline.com | |

| 5-methyl-3-[2-hydroxyl-2-(4-chlorophenyl)ethyl]-2(3H)-benzoxazolone | O-H | 3463 tandfonline.comtandfonline.com |

| Lactam C=O | 1742 tandfonline.comtandfonline.com | |

| Acanthoside A | O-H | 3450 jst.go.jp |

| Acanthoside A | C=O | 1760 jst.go.jp |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy offers higher resolution and sensitivity compared to conventional IR spectroscopy. In the study of N-(benzoxazolinon-6-yl)maleimide derivatives, FT-IR was used to monitor the reaction progress. lew.ro The disappearance of the N-H stretching bands of the starting 2(3H)-benzoxazolone and the appearance of new bands corresponding to the introduced functionalities confirm the successful synthesis of the derivatives. tandfonline.com For example, in maleamic acid derivatives, the appearance of an N-H absorption band at 3263-3294 cm⁻¹ and the disappearance of the primary amine (NH₂) bands are indicative of the reaction. lew.ro

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR data to aid in the assignment of vibrational bands. researchgate.net For 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, the C-N stretching vibrations were observed at 1471 and 1366 cm⁻¹. researchgate.net

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds, thereby aiding in the elucidation of their chemical structures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a highly sensitive and accurate technique for determining the elemental formula of organic molecules. This method is particularly effective for polar compounds and has been instrumental in the characterization of various 2-benzoxazolinone (B145934) derivatives.

In a notable study on the chemical constituents of the mangrove plant Acanthus ilicifolius, researchers identified four new 2-benzoxazolinone-type alkaloids. jst.go.jp The structures of these compounds, named acanthosides A–D, were established through detailed interpretation of spectroscopic data, with HR-ESI-MS playing a crucial role in confirming their molecular formulas. jst.go.jpresearchgate.net The analysis revealed that the presence of a substituted benzoyl moiety in these new isolates contributed to their cytotoxic activities. jst.go.jpresearchgate.net

The HR-ESI-MS data provided precise mass measurements, allowing for the unambiguous determination of their elemental compositions. For instance, acanthoside A was analyzed as a sodium adduct [M+Na]⁺, and its measured mass was compared with the calculated theoretical mass to confirm the molecular formula. jst.go.jp

| Compound | Determined Molecular Formula | Observed m/z [M+Na]⁺ | Calculated m/z [M+Na]⁺ | Reference |

|---|---|---|---|---|

| Acanthoside A | C₂₂H₂₃NO₁₂ | 516.1109 | 516.1118 | jst.go.jp |

| Acanthoside B | C₂₂H₂₃NO₁₂ | - | - | jst.go.jp |

| Acanthoside C | C₂₂H₂₃NO₁₂ | - | - | jst.go.jp |

| Acanthoside D | C₂₁H₂₁NO₁₁ | - | - | jst.go.jp |

Note: Specific m/z values for Acanthosides B, C, and D were established but are not detailed in the provided source material. The molecular formula for Acanthoside B and C was determined to be the same as A. jst.go.jp

X-ray Crystallography for Solid-State Molecular Conformation

The application of X-ray crystallography has been crucial in confirming the structures of 2-benzoxazolinone and its derivatives. For example, in studies involving cascade reactions to synthesize complex molecules, X-ray crystallography was used to determine the definitive structure of the final product containing the 2-benzoxazolinone core. lookchem.com Furthermore, thermochemical investigations of derivatives such as 3-methyl-2-benzoxazolinone (B1265911) have utilized X-ray diffraction data to correlate energetic properties with structural characteristics. mdpi.com

The data obtained from an X-ray crystallographic analysis is comprehensive, defining the unit cell parameters and the symmetry of the crystal lattice.

| Crystallographic Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 923.5 |

| Z | The number of molecules per unit cell. | 4 |

Note: The table above is illustrative of the types of data generated from an X-ray crystallography experiment and does not represent specific data for this compound from the cited sources.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass fraction of carbon, hydrogen, nitrogen, and other elements within a chemical compound. The results are used to validate the empirical formula of a newly synthesized or isolated substance, ensuring its purity and confirming its identity.

For derivatives of 2-benzoxazolinone, elemental analysis is a standard characterization step. In thermochemical studies of 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone, the purity of the samples was confirmed to be extremely high (mass fraction > 0.999), a verification that relies on the compound's correct and validated elemental composition. researchgate.net Patent literature describing novel benzoxazole (B165842) compounds also routinely includes elemental analysis as part of the structural confirmation process. google.com

The process involves comparing the experimentally determined percentages of each element with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the "Calculated" and "Found" values confirms the empirical formula.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| This compound | C₁₄H₉NO₃ | C | 70.29 | 70.25 |

| H | 3.79 | 3.81 | ||

| N | 5.86 | 5.84 |

Note: The "Found (%)" values in the table are representative examples used to illustrate how elemental analysis data is presented for empirical formula validation and are not from a specific cited source.

Theoretical and Computational Investigations of Benzoxazolinone Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in medicinal chemistry and materials science for predicting molecular properties and guiding experimental work. For benzoxazolinone derivatives, these calculations have been instrumental in understanding their structure and spectral characteristics.

Density Functional Theory (DFT) Applications in Structure-Activity Relationship Studies

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations are particularly valuable in structure-activity relationship (SAR) studies, where understanding the correlation between a molecule's three-dimensional structure and its biological activity is crucial.

In a study on a closely related compound, 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid , DFT calculations using the B3LYP functional and a 6–31G(d) basis set were employed to determine the molecular geometry. researchgate.net The calculated geometrical parameters were found to be in very good agreement with experimental data, validating the use of this level of theory for this class of compounds. researchgate.net Such studies allow for the determination of key structural features, such as bond lengths and dihedral angles, which can influence how the molecule interacts with a biological target.

For instance, the planarity of the benzoxazolinone ring system and the orientation of the benzoyl group are critical parameters that can be precisely calculated. These structural insights are foundational for understanding the SAR, as even subtle changes in geometry can significantly impact biological activity.

Furthermore, DFT is used to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govsemanticscholar.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.govsemanticscholar.org A smaller energy gap suggests that the molecule is more reactive, which can be a desirable trait for certain pharmacological activities. nih.gov By calculating these properties for a series of derivatives, a quantitative structure-activity relationship (QSAR) can be developed, providing a predictive model for the design of new, more potent compounds.

Table 1: Representative DFT Calculated Parameters for a Benzoxazolinone Derivative

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Gap | ~3.80 eV (for a related benzoxazole) nih.govsemanticscholar.org | Indicates chemical reactivity and stability. nih.govsemanticscholar.org |

| Dihedral Angles | Varies | Determines the 3D shape and potential for steric hindrance. |

| Bond Lengths | Varies | Provides insight into bond strength and electronic distribution. |

Note: The data presented is for a related benzoxazole (B165842) derivative as a representative example of DFT applications in this class of compounds. nih.govsemanticscholar.org

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Elucidation

Ab initio methods, such as Hartree-Fock (HF) theory, provide a fundamental, first-principles approach to solving the electronic Schrödinger equation without the use of empirical parameters. ornl.govnumberanalytics.com While computationally more demanding than DFT, HF calculations are crucial for obtaining a baseline understanding of the electronic wavefunction and for use as a starting point for more advanced, correlated methods. ornl.govnumberanalytics.comornl.gov

In the investigation of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid , Hartree-Fock calculations with a 6–31G(d) basis set were performed alongside DFT methods. researchgate.net The HF method, by approximating the many-electron wavefunction as a single Slater determinant, provides valuable information about molecular orbitals and their energies. researchgate.netornl.gov

One of the primary limitations of the HF method is its neglect of electron correlation, which can lead to inaccuracies in predicting certain properties. ornl.govnumberanalytics.com However, it remains a valuable tool for qualitative insights and for comparative studies within a series of molecules. The calculated vibrational frequencies from HF, when appropriately scaled, can show good agreement with experimental infrared and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

Table 2: Comparison of a Calculated Vibrational Frequency for a Benzoxazolinone Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (HF/6-31G(d)) (cm⁻¹) |

| C=O Stretch | (Typical range: 1700-1800) | (Specific value would be in the research paper) researchgate.net |

Note: This table illustrates the type of data generated. The specific values are found in the cited research for the derivative. researchgate.net

Molecular Orbital Theory (e.g., CNDO) for Geometric Parameters

Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Semi-empirical methods based on MO theory, such as CNDO (Complete Neglect of Differential Overlap), offer a computationally less intensive alternative to ab initio methods for predicting geometric parameters.

While less common in modern computational studies due to the prevalence of more accurate DFT methods, CNDO has historically been used to gain insights into the electronic structure and geometry of organic molecules. In the context of benzoxazolone derivatives, CNDO methods have been mentioned in broader studies of this heterocyclic system. researchgate.net These methods can provide a qualitative understanding of the molecular geometry and electronic distribution, which can be useful for initial structural assessments. The CNDO method simplifies the calculation of electron-electron repulsion integrals, making it faster but less accurate than more rigorous methods.

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed picture of how a reaction proceeds, which can be used to explain experimental observations and predict the outcome of new reactions.

Analysis of Intramolecular Cyclization Regioselectivity

Intramolecular cyclization reactions are fundamental in the synthesis of heterocyclic compounds like benzoxazolinones. Computational studies can be employed to understand and predict the regioselectivity of these reactions, i.e., which of several possible ring-closing pathways is favored.

In a study on the intramolecular cyclization of N-(benzoxazolinon-6-yl)maleimide derivatives , DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to investigate the regioselectivity of the cyclization step. lew.roresearchgate.net By calculating the activation energies for the different possible cyclization pathways, the researchers were able to determine the kinetically and thermodynamically favored product. lew.roresearchgate.net The computational results showed that the formation of the maleimide (B117702) was favored over the isomaleimide, which was consistent with the experimental findings. lew.roresearchgate.net

This type of analysis involves locating the transition state structures for each potential reaction pathway and calculating their relative energies. The pathway with the lowest activation energy is predicted to be the major reaction channel. Such computational insights are invaluable for designing synthetic routes that lead to the desired isomer with high selectivity.

Table 3: Hypothetical Energy Profile for a Regioselective Cyclization

| Pathway | Reactant Relative Energy (kcal/mol) | Transition State Relative Energy (kcal/mol) | Product Relative Energy (kcal/mol) |

| Pathway A (Favored) | 0 | 15 | -5 |

| Pathway B (Disfavored) | 0 | 25 | 2 |

Note: This table provides a conceptual illustration of how computational data can explain regioselectivity. The actual values would be specific to the reaction under study.

Computational Insights into Reaction Mechanisms (e.g., Ring Opening Reactions)

The stability of the benzoxazolinone ring and its susceptibility to ring-opening reactions are key aspects of its chemistry. Computational modeling can provide a detailed mechanistic understanding of these processes.

These findings provide a deep understanding of the factors controlling the reactivity of the benzoxazolinone carbonyl group. For a substituted derivative like 3-benzoyl-2-benzoxazolinone, the presence of the electron-withdrawing benzoyl group at the nitrogen atom would be expected to influence the electronic properties of the ring and thus the energetics of the ring-opening reaction. Computational studies could precisely quantify this effect, predicting how the substitution alters the reaction mechanism and barrier heights.

Computational Structure-Activity Relationship (SAR) and Molecular Interaction Studies

Computational structure-activity relationship (SAR) studies are pivotal in modern drug discovery, offering insights into how the chemical structure of a compound influences its biological activity. For benzoxazolinone systems, these in silico methods have been instrumental in identifying and optimizing potential therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein at the atomic level. In the context of benzoxazolinone derivatives, molecular docking has been a key tool in elucidating their potential as inhibitors of various biological targets, including Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in various inflammatory diseases. frontiersin.orgnih.govnih.gov

Researchers have synthesized novel series of benzoxazolinone-based 1,2,4-triazoles and performed in silico molecular docking studies to investigate their binding modes with the TNF-α protein. researchgate.net For instance, certain compounds from a synthesized library exhibited significant in vivo anti-inflammatory activity, and docking studies helped to rationalize these findings by revealing the specific interactions within the TNF-α binding pocket. researchgate.net One study reported that a 1,2,3-triazole derivative of benzoxazolinone showed significant TNF-α inhibitory activity, with a 50.95% inhibition compared to the standard drug indomethacin (B1671933) (64.01% inhibition). researchgate.net Molecular docking of this compound revealed an extra π-π stacking interaction, contributing to the stability of the ligand-protein complex. researchgate.net

The general approach involves docking the designed ligands into the active site of the target protein (e.g., TNF-α, with PDB ID: 2AZ5) to predict their binding affinity and interaction patterns. frontiersin.orgresearchgate.net Key interactions often observed include hydrogen bonding and π-π stacking with critical amino acid residues in the binding site, such as TYR59, TYR119, GLY121, and LEU120. researchgate.net The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores indicating more favorable binding. frontiersin.orgpreprints.org

Table 1: Molecular Docking Results of Selected Benzoxazolinone Derivatives against TNF-α

| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Benzoxazolinone-1,2,3-triazole derivative (3i) | Not explicitly stated, but noted for strong binding | TYR59, TYR119 (π-π stacking) | researchgate.net |

| Benzoxazolinone-1,2,4-triazole derivative (20e) | Not explicitly stated, but noted for potent activity | Not explicitly detailed | researchgate.net |

This table is illustrative and compiles findings from different studies. Direct comparison of docking scores should be done with caution as methodologies can vary.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. srmist.edu.in This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. brieflands.comnih.gov

For benzoxazolinone derivatives, QSAR models have been developed to predict various pharmacological activities, including analgesic, anti-inflammatory, and anti-HIV properties. brieflands.comresearchgate.net These models typically use a set of molecular descriptors that quantify different physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. researchgate.net

Similarly, a QSAR study on 2-benzoxazolinone (B145934) derivatives as anti-HIV-1 agents was conducted. brieflands.comnih.gov A statistically significant model with a correlation coefficient (R²) of 0.84 was developed, which was then used to predict the activity of other compounds in the dataset. brieflands.comnih.gov Such validated models serve as powerful tools to screen virtual libraries of compounds and identify promising candidates for further investigation. brieflands.comnih.gov

Table 2: Parameters from a QSAR Study on Anti-HIV-1 Benzoxazolinone Derivatives

| Statistical Parameter | Value |

|---|---|

| R² (Correlation Coefficient) | 0.84 |

| Q² (Leave-one-out Cross-validation Coefficient) | 0.73 |

| R² (Test Set) | 0.79 |

Data from a study on 2-benzoxazolinone, diazocoumarin, and quinazoline (B50416) derivatives. brieflands.comnih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. ucl.ac.beresearchgate.net The benzoxazolinone scaffold itself is considered a "privileged scaffold" because it can mimic phenol (B47542) or catechol moieties in a metabolically more stable form and has been incorporated into a wide range of biologically active compounds. ucl.ac.beresearchgate.net

Computational screens are employed to explore the vast chemical space of possible bioisosteric replacements and novel scaffold designs. nih.gov For instance, the 2(3H)-benzoxazolone heterocycle and its bioisosteres, such as 2(3H)-benzothiazolinone and benzoxazinone, have been the subject of such investigations. ucl.ac.beresearchgate.net These computational approaches can help in identifying which modifications to the core scaffold are likely to be beneficial. semanticscholar.org

Virtual screening of large chemical libraries for compounds containing the benzoxazolinone moiety has led to the identification of novel inhibitors for targets like the HIV-1 nucleocapsid protein. nih.gov By starting with a hit compound and computationally exploring analogues with different substituents, researchers can build a structure-activity relationship and optimize the anti-viral activity. nih.gov This process of scaffold hopping, guided by computational methods, can lead to the discovery of entirely new classes of therapeutic agents. nih.gov

Thermodynamic and Kinetic Profiling

The thermodynamic and kinetic properties of a molecule are fundamental to understanding its stability, reactivity, and ultimately its behavior in a biological system. Computational methods provide a powerful means to determine these properties for benzoxazolinone systems.

The standard molar enthalpy of formation (ΔfH°m) and the standard molar Gibbs free energy of formation (ΔfG°m) are key thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. libretexts.orgausetute.com.au These values can be determined experimentally through techniques like combustion calorimetry, but computational chemistry offers a valuable alternative, especially for compounds that are difficult to synthesize or handle. mdpi.comresearchgate.net

High-level quantum chemical calculations, such as the G3MP2B3 composite method, have been successfully used to estimate the gas-phase standard molar enthalpies of formation of benzoxazolinone derivatives. mdpi.comresearchgate.net These computational results have shown excellent agreement with experimental data, with deviations often being within a few kJ·mol⁻¹. mdpi.com

The Gibbs free energy of formation can be calculated from the enthalpy of formation and the standard entropy (S°m), providing a measure of the thermodynamic spontaneity of the formation reaction under standard conditions. libretexts.orgausetute.com.au

Table 3: Experimental and Computationally Derived Gas-Phase Enthalpies of Formation (ΔfH°m(g)) at 298.15 K

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | G3MP2B3 Computed ΔfH°m(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 2-Benzoxazolinone | -143.2 ± 2.0 | -143.7 | mdpi.com |

| 3-Methyl-2-benzoxazolinone (B1265911) | -159.4 ± 2.4 | -160.5 | mdpi.com |

| 6-Nitro-2-benzoxazolinone | -154.5 ± 3.2 | -154.6 | mdpi.com |

Computational methods are also employed to evaluate the relative thermodynamic stability of different benzoxazolinone derivatives. mdpi.comresearchgate.net This is typically done by comparing their gas-phase standard molar Gibbs energies of formation (ΔfG°m(g)). mdpi.comresearchgate.netmdpi.com The derivative with the lower (more negative) Gibbs energy of formation is considered to be thermodynamically more stable.

For example, a study comparing 2-benzoxazolinone (BOA), 3-methyl-2-benzoxazolinone (3MBOA), and 6-nitro-2-benzoxazolinone (6NBOA) found that in the gaseous phase at 298.15 K, the order of stability is BOA > 3MBOA > 6NBOA. mdpi.com This indicates that the parent 2-benzoxazolinone is the most thermodynamically stable among the three. mdpi.com

Furthermore, computational studies can elucidate the enthalpic increments associated with the introduction of different substituent groups to the benzoxazolinone core. mdpi.comresearchgate.net For instance, the addition of a methyl group at the 3-position or a nitro group at the 6-position was found to be an enthalpically favorable process, meaning it leads to a more stable system from an enthalpic standpoint. mdpi.com

Table 4: Calculated Gas-Phase Standard Molar Gibbs Energies of Formation (ΔfG°m(g)) and Relative Thermodynamic Stability at 298.15 K

| Compound | ΔfG°m(g) (kJ·mol⁻¹) | Relative Stability | Reference |

|---|---|---|---|

| 2-Benzoxazolinone (BOA) | -53.2 | Most Stable | mdpi.com |

| 3-Methyl-2-benzoxazolinone (3MBOA) | -33.9 | Less Stable than BOA | mdpi.com |

| 6-Nitro-2-benzoxazolinone (6NBOA) | -2.6 | Least Stable | mdpi.com |

Biological Activity Research of 3 Benzoyl 2 Benzoxazolinone Derivatives: in Vitro Perspectives

Antimicrobial Activity Investigations (In Vitro)

Derivatives of 3-benzoyl-2-benzoxazolinone have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms. In vitro testing, primarily through broth microdilution methods to determine Minimum Inhibitory Concentration (MIC), has provided significant data on their antibacterial and antifungal potential.

Antibacterial Spectrum Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis)

The in vitro efficacy of this compound derivatives against Gram-positive bacteria has shown varied results depending on the specific substitutions on the benzoxazolinone core and the bacterial species tested.

In one study, a series of new benzoxazolin-2-one derivatives, including amides, 5-chlorobenzimidazole, and various hydrazones, were assessed. The results indicated a wide spectrum of activity, with Bacillus subtilis being one of the most sensitive Gram-positive strains, whereas Staphylococcus aureus demonstrated a degree of resistance nih.govmdpi.com. Another study focusing on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide (B166681) derivatives found notable activity against both S. aureus and Enterococcus faecalis, with MIC values ranging from 8 to 512 µg/ml nano-ntp.comscilit.com. It was observed that the introduction of a chlorine atom at the para position or a methyl group at the meta or para position of the N-phenyl ring enhanced activity against these bacteria nano-ntp.com.

Conversely, some studies have reported limited to no activity. For instance, a series of 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones were found to be inactive against the tested strains of S. aureus and E. faecalis nih.govijfans.org. However, some compounds in this series did show activity against E. faecalis comparable to the antibiotic amikacine nih.gov. Similarly, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed a low antibacterial potential, with selective activity only against B. subtilis and no efficacy against pathogenic S. aureus or E. faecalis strains nih.gov.

| Derivative Class | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) | Enterococcus faecalis (MIC) | Reference(s) |

| Hydrazones & Azoles | Sensitive | Some Resistance | Not Specified | nih.gov, mdpi.com |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Not Specified | 8-512 µg/ml | 8-512 µg/ml | nano-ntp.com, scilit.com |

| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Not Specified | Inactive | Inactive (some exceptions) | nih.gov, ijfans.org |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Active | Inactive | Inactive | nih.gov |

This table is interactive. Users can sort and filter the data.

Antibacterial Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella Enteritidis)

The activity of these compounds against Gram-negative bacteria has also been a key area of investigation. Studies on hydrazone and azole derivatives of benzoxazolin-2-one revealed that Escherichia coli was among the most sensitive Gram-negative strains, while Salmonella Enteritidis was often the most resistant nih.govmdpi.comresearchgate.net.

In contrast, 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones were found to be inactive against E. coli and Pseudomonas aeruginosa nih.gov. However, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives displayed a range of activity against these same organisms, with MIC values between 8-512 µg/ml. Within this series, 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide was identified as the most potent compound against E. coli nano-ntp.comscilit.com. Furthermore, a novel benzoxazole (B165842) derivative, IITR00803, demonstrated potent, broad-spectrum inhibition of enteric pathogens, with MICs against S. enterica and E. coli ranging from 4 to 16 µg/mL.

| Derivative Class | Escherichia coli (MIC) | Pseudomonas aeruginosa (MIC) | Salmonella Enteritidis (MIC) | Reference(s) |

| Hydrazones & Azoles | Sensitive | Not Specified | Most Resistant | nih.gov, mdpi.com, researchgate.net |

| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Inactive | Inactive | Not Specified | nih.gov |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | 8-512 µg/ml | 8-512 µg/ml | Not Specified | nano-ntp.com, scilit.com |

| IITR00803 (Benzoxazole-nitrothiophene) | 4-16 µg/mL | Not Specified | 4-16 µg/mL |

This table is interactive. Users can sort and filter the data.

Antifungal Efficacy Against Yeast-like Fungi (e.g., Candida albicans, Candida parapsilosis)

Several studies have confirmed the antifungal potential of this compound derivatives, particularly against clinically relevant Candida species. Natural 2-benzoxazolinones have been shown to inhibit the growth of C. albicans nih.gov.

Synthetic derivatives have also proven effective. A study screening 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones against C. albicans and C. parapsilosis concluded that the antifungal activities of these compounds were generally more pronounced than their antibacterial effects nih.gov. Similarly, testing of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives against C. albicans found that most of the tested compounds showed an identical MIC value of 128 µg/ml nano-ntp.comscilit.com. Research into a large group of 3-(2-benzoxazol-5-yl)alanine derivatives also revealed that nearly half of the compounds possessed antifungal properties against pathogenic C. albicans nih.gov.

Exploration of Specific Antimicrobial Mechanisms (e.g., Bacterial Fatty Acid Synthesis Inhibition)

Research into the precise mechanisms by which benzoxazolinone derivatives exert their antimicrobial effects is ongoing. While information on the inhibition of bacterial fatty acid synthesis specifically by this compound derivatives is not available in the reviewed literature, other modes of action have been proposed for the broader benzoxazole class.

In silico studies have suggested that the antibacterial activity of some benzoxazole derivatives may be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. For the novel benzoxazole-nitrothiophene small molecule IITR00803, the mode of action was found to involve the perturbation of the bacterial cell membrane potential in S. enterica and E. coli, as well as DNA-damaging activity against E. coli.

Anti-inflammatory and Analgesic Potentials (In Vitro Assays)

The benzoxazole nucleus is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs), such as benoxaprofen (B1668000) and flunoxaprofen, which are known to act on the cyclooxygenase (COX) pathway nih.gov. This has prompted in vitro investigation into the anti-inflammatory and analgesic mechanisms of newer benzoxazolinone derivatives.

Modulation of Cyclooxygenase (COX) Isoforms, including COX-2 Selectivity

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist as two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects.

In vitro studies have shown that certain benzoxazolinone derivatives can inhibit the COX pathway. Research on 6-acyl-2-benzoxazolinone derivatives demonstrated their ability to potently inhibit prostaglandin (B15479496) E2 (PGE2) induced edema nih.gov. Since PGE2 is a primary product of the COX-2 pathway, this finding strongly suggests that these compounds act by inhibiting COX enzymes nih.gov.

More direct evidence comes from in vitro COX inhibition screening assays. A study of a novel series of benzoxazole derivatives investigated their ability to directly inhibit the human COX-2 enzyme. The results demonstrated that these compounds exhibited moderate to good COX-2 inhibition activity, with IC50 values that were comparable to the selective COX-2 inhibitor drug, Celecoxib nano-ntp.com. This indicates a potential for developing benzoxazolinone-based selective COX-2 inhibitors.

| Compound | Target | IC50 (µg/ml) | Reference |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 | nano-ntp.com |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 | nano-ntp.com |

| Methyl-2-benzamido benzoxazole-5-carboxylate | COX-2 | 30.7 | nano-ntp.com |

| Celecoxib (Reference Standard) | COX-2 | 13.4 | nano-ntp.com |

This table is interactive. Users can sort and filter the data.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α)

Chronic inflammation is a key pathological feature of many diseases. A primary strategy in anti-inflammatory drug discovery is the inhibition of pro-inflammatory mediators. Derivatives of benzoxazolinone have demonstrated notable in vitro activity in this area, particularly in the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade.

A study on benzoxazolinone-based 1,3,4-thiadiazoles identified a compound, 1f , that exhibited significant in vitro TNF-α inhibitory activity, with a 51.44% inhibition rate. nih.gov This finding highlights the potential of this chemical class to modulate inflammatory responses. Further research into other benzoxazole derivatives has shown that they can also suppress other key inflammatory molecules. For instance, certain derivatives have been found to significantly inhibit Interleukin-6 (IL-6), another important pro-inflammatory cytokine. nih.govnih.gov One study found that compound 8d , a modified benzoxazole derivative, led to a 90.54% inhibition of TNF-α and a 92.19% inhibition of IL-6 in HepG2 cells. nih.gov This dual inhibition of key cytokines suggests a broad anti-inflammatory potential. The mechanism for some of these derivatives involves targeting upstream regulators of the inflammatory process, such as the Myeloid differentiation protein 2 (MD2), which is an essential component of the Toll-like receptor 4 (TLR4) signaling pathway activated by lipopolysaccharides (LPS). nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Benzoxazolinone Derivatives

| Compound | Target | Assay System | Activity | Reference |

| 1f (a 1,3,4-thiadiazole (B1197879) derivative) | TNF-α | In Vitro Assay | 51.44% inhibition | nih.gov |

| 3g (a benzoxazolone derivative) | IL-6 | In Vitro Assay | IC₅₀ = 5.09 ± 0.88 µM | nih.gov |

| 8d (a modified benzoxazole derivative) | TNF-α | HepG2 cells (qRT-PCR) | 90.54% inhibition | nih.gov |

| 8d (a modified benzoxazole derivative) | IL-6 | HepG2 cells (qRT-PCR) | 92.19% inhibition | nih.gov |

Anticancer and Cytotoxic Effects (In Vitro)

The search for novel anticancer agents is a cornerstone of pharmaceutical research. In vitro studies have revealed the significant potential of this compound derivatives as cytotoxic agents against various human cancer cell lines.

Derivatives of the benzoxazole scaffold have been evaluated for their ability to inhibit the growth of a range of human cancer cell lines. Studies have consistently shown dose-dependent antiproliferative activity. For example, various synthesized benzazole derivatives were tested against hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and lung adenocarcinoma (A-549) cell lines using the MTT assay. researchgate.net Some compounds exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. researchgate.netmdpi.com

One study focused on modified benzoxazole-based compounds and found that a specific derivative, 8d , was more potent than the standard drug sorafenib (B1663141) against HepG2 cells, with an IC₅₀ value of 2.43 µM. nih.gov Another series of benzoxazole derivatives also showed significant inhibitory activities against both HepG2 and breast cancer (MCF-7) cell lines. semanticscholar.org These findings underscore the promise of this chemical class as a source for the development of new anticancer therapies.

Table 2: Antiproliferative Activity of Benzoxazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 23 | A-549 | 15.63 | researchgate.net |

| Compound 27 | HepG2 | 15.63 | researchgate.net |

| Compound 8d | HepG2 | 2.43 | nih.gov |

| Compound 14b | HepG2 | - | semanticscholar.org |

| Compound 14l | HepG2 | - | semanticscholar.org |

| Compound 14o | HepG2 | - | semanticscholar.org |

Note: Specific IC₅₀ values for compounds 14b, 14l, and 14o against HepG2 were not provided in the source material, but they were identified as the most active derivatives.

A key mechanism by which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that this compound derivatives are capable of triggering this process in cancer cells.

Studies on new Mannich bases of 2(3H)-benzoxazolone demonstrated that these compounds could induce apoptosis in MCF-7 breast cancer cells. nih.gov The apoptotic process was confirmed by increased immunoreactivities of key proteins such as caspase-3, cytochrome-c, and FasL. nih.gov Further investigations into other benzoxazole derivatives revealed their ability to arrest the cell cycle at specific phases, such as the Pre-G1 phase, and significantly increase the levels of executioner caspases like caspase-3. nih.govsemanticscholar.org For instance, compound 14b was found to cause a 4.8-fold increase in caspase-3 levels in HepG2 cells compared to untreated controls. semanticscholar.org This activation of the caspase cascade is a hallmark of apoptosis and confirms the pro-apoptotic potential of these compounds.

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and selective drugs. For benzoxazole derivatives, SAR studies have provided insights into the chemical features that govern their cytotoxicity.

It has been observed that the nature and position of substituents on the benzoxazole ring system play a critical role. nih.govresearchgate.net For example, the presence of electron-withdrawing groups, such as chlorine or nitro groups, at specific positions on a substituted phenyl ring attached to the benzoxazole core can enhance antiproliferative activity. researchgate.net Conversely, other modifications, like the addition of certain halogen-substituted rings, might be detrimental to cytotoxic activity. mdpi.com The stereochemistry of the molecule can also be a determining factor, as seen in studies of related complex natural products where the configuration at specific carbon atoms was found to be crucial for biological activity. rsc.org These SAR studies provide a rational basis for the future design and optimization of benzoxazolinone-based anticancer agents.

Antiviral Research: Focus on HIV-1 Nucleocapsid Protein Inhibition

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a major global health challenge. The HIV-1 nucleocapsid protein (NC) is a highly conserved protein with critical roles in viral replication, making it an attractive target for new antiretroviral drugs.

In vitro studies have identified 2-benzoxazolinone (B145934) derivatives as a new class of compounds capable of inhibiting the function of the HIV-1 NC protein. nih.govnih.gov These compounds were discovered through virtual screening and subsequent biological evaluation. They have been shown to bind directly to a hydrophobic pocket on the NC protein, thereby suppressing its nucleic acid chaperone activities which are essential for viral replication. nih.gov This inhibitory action is achieved without ejecting the zinc ions from the protein's zinc finger domains, indicating a specific non-covalent interaction. nih.gov Further chemical modifications of the initial benzoxazolinone scaffold have demonstrated that the anti-NC activity can be fine-tuned by adding specific substituents, providing valuable information on the structure-activity relationships for this antiviral effect. nih.gov

Other Targeted Enzyme Inhibition Studies (e.g., Cholinesterase)

Beyond their anti-inflammatory, anticancer, and antiviral properties, benzoxazolinone derivatives have also been investigated as inhibitors of other clinically relevant enzymes. A notable area of this research is the inhibition of cholinesterases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported the synthesis and evaluation of 5-chloro-2(3H)-benzoxazolone derivatives as cholinesterase inhibitors. nih.gov In vitro assays using Ellman's method revealed that many of these compounds displayed potent and selective inhibitory activity against AChE, with some derivatives showing higher activity than the reference drug rivastigmine. nih.gov For example, one compound exhibited an IC₅₀ value of 7.53 ± 0.17 μM against AChE. nih.gov Molecular docking studies suggest that these compounds can interact with the catalytic active site of the enzyme. nih.gov This line of research indicates that the benzoxazolinone core can serve as a valuable template for the development of novel agents for neurodegenerative diseases.

Table 3: Cholinesterase Inhibitory Activity of 5-chloro-2(3H)-benzoxazolone Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Compound 7 | AChE | 7.53 ± 0.17 | nih.gov |

| Compound 11 | BChE | 17.50 ± 0.29 | nih.gov |

| Rivastigmine (Reference) | AChE | >100 | nih.gov |

Ligand-Receptor Binding and Agonist/Antagonist Properties (e.g., 5-HT1D Receptors)nih.gov

Extensive literature searches did not yield specific data on the ligand-receptor binding affinity or the agonist/antagonist properties of this compound at 5-HT1D receptors. Research on related benzoxazine (B1645224) structures has shown affinity for various serotonin (B10506) receptors, but direct evidence for the specific interaction of this compound with the 5-HT1D receptor subtype is not available in the reviewed scientific literature.

Role as Allelochemicals and Plant Defense Agents (e.g., Phytoalexins)nih.govnih.govnih.gov

Benzoxazolinones, a class of compounds to which this compound belongs, are well-documented secondary metabolites in certain plants, particularly within the grass family (Poaceae), including important crops like wheat, maize, and rye. nih.govmdpi.com These compounds play a significant role in the plant's defense mechanisms against a variety of biological threats and are involved in plant-plant interactions through allelopathy. nih.govnih.gov

Benzoxazinoids, the precursors to benzoxazolinones, are stored in plant tissues as stable glucosides. nih.gov When the plant tissue is damaged by herbivores or pathogens, enzymes release the unstable aglycones, which then degrade into benzoxazolinones. nih.gov This two-component defense system is an effective strategy against a broad spectrum of pests and pathogens. nih.gov

Allelopathic Activity:

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. Benzoxazolinones are recognized as potent allelochemicals. researchgate.netnih.gov Once released into the soil from root exudates or decomposing plant material, they can inhibit the germination and growth of neighboring plants, thereby reducing competition for resources. researchgate.nete3s-conferences.org The phytotoxic effects of these compounds are a key component of the competitive advantage of the plants that produce them. researchgate.net The biological activity of these compounds is influenced by their chemical structure and their concentration in the rhizosphere. researchgate.net

Plant Defense Agents (Phytoalexins):

Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection. mdpi.com The production of benzoxazolinones has been shown to increase in response to pathogen attack, consistent with their role as phytoalexins. mdpi.com They exhibit fungicidal properties, inhibiting the growth of various pathogenic fungi. mdpi.com For instance, they have been shown to be active against Fusarium species that cause diseases in cereal crops. mdpi.com The ability of certain pathogenic fungi to detoxify these compounds is correlated with their virulence, highlighting the importance of benzoxazolinones in plant defense. mdpi.com

The table below summarizes the roles of benzoxazolinone-related compounds as allelochemicals and plant defense agents.

| Compound Class | Role | Mechanism of Action | Target Organisms |

| Benzoxazolinones | Allelochemical | Inhibition of germination and root growth. researchgate.nete3s-conferences.org | Competing plants, weeds. e3s-conferences.org |

| Benzoxazolinones | Phytoalexin | Inhibition of fungal growth. mdpi.com | Pathogenic fungi (e.g., Fusarium species). mdpi.com |

Future Directions and Emerging Research Avenues for 3 Benzoyl 2 Benzoxazolinone

Design and Synthesis of Advanced Benzoxazolinone Libraries for Screening

The development of diverse benzoxazolinone-based compound libraries is a critical step in identifying new therapeutic leads. nih.gov The synthesis of these libraries allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing the biological activity of these molecules.